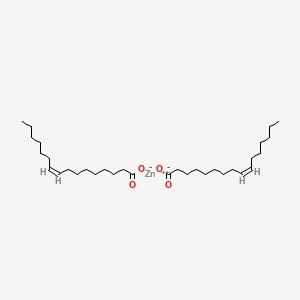
Zinc (Z)-hexadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc (Z)-hexadec-9-enoate: is an organozinc compound that features a zinc ion coordinated to a hexadec-9-enoate ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Zinc (Z)-hexadec-9-enoate typically involves the reaction of zinc salts with hexadec-9-enoic acid. One common method is the direct reaction of zinc oxide with hexadec-9-enoic acid in the presence of a solvent such as ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: Zinc (Z)-hexadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing species.
Substitution: The hexadec-9-enoate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using reagents like halides or phosphines.
Major Products Formed:
Oxidation: Zinc oxide and various organic by-products.
Reduction: Different zinc-containing species depending on the reducing agent used.
Substitution: New organozinc compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Zinc (Z)-hexadec-9-enoate is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its unique coordination environment allows for selective activation of substrates.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics.
Medicine: The compound is being investigated for its potential in drug delivery systems. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability.
Industry: this compound is used in the production of specialty coatings and lubricants
Mecanismo De Acción
The mechanism by which Zinc (Z)-hexadec-9-enoate exerts its effects involves the coordination of the zinc ion to various molecular targets. In catalysis, the zinc ion activates substrates by coordinating to them and facilitating their transformation. In biological systems, the zinc ion can interact with cell membranes and proteins, disrupting their function and leading to antimicrobial effects.
Comparación Con Compuestos Similares
Zinc acetate: Used in various industrial and pharmaceutical applications.
Zinc oxide: Widely used in sunscreens, coatings, and as a catalyst.
Zinc chloride: Employed in textile processing, metallurgical fluxes, and as a catalyst.
Uniqueness: Zinc (Z)-hexadec-9-enoate is unique due to its specific ligand coordination, which imparts distinct chemical properties and reactivity. Unlike other zinc compounds, it offers a combination of catalytic activity and biological functionality, making it versatile for various applications.
Propiedades
Número CAS |
67627-66-1 |
|---|---|
Fórmula molecular |
C32H58O4Zn |
Peso molecular |
572.2 g/mol |
Nombre IUPAC |
zinc;(Z)-hexadec-9-enoate |
InChI |
InChI=1S/2C16H30O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-; |
Clave InChI |
TWTVHORHASCLNS-ATMONBRVSA-L |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Zn+2] |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)

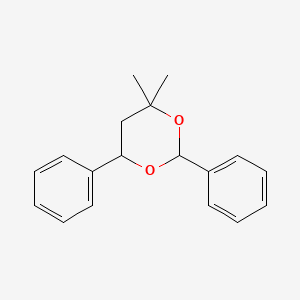
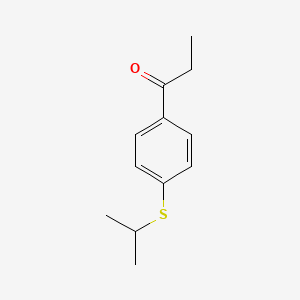

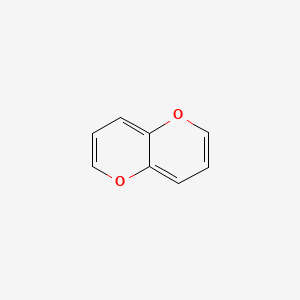
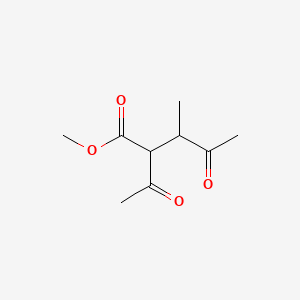
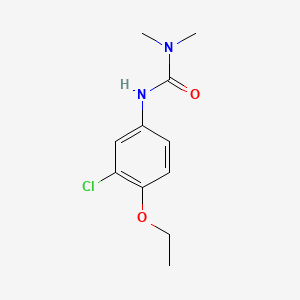
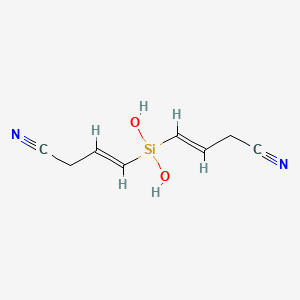
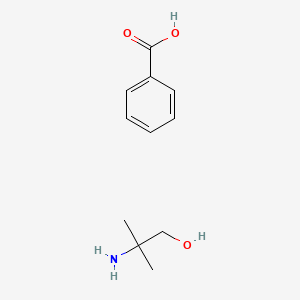
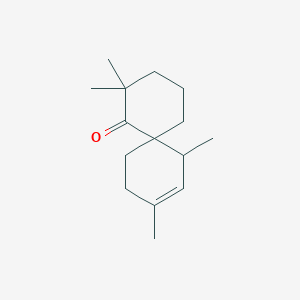
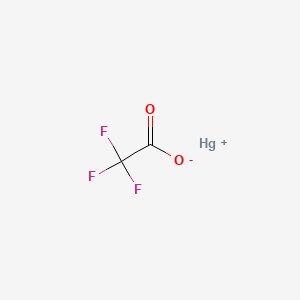
![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)

